Ethinyl Estradiol Dimer 1

Catalog No.
S12810061
CAS No.
M.F
C40H46O4
M. Wt
590.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethinyl Estradiol Dimer 1

Product Name

Ethinyl Estradiol Dimer 1

IUPAC Name

(13S,17R)-17-ethynyl-4-[[(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C40H46O4

Molecular Weight

590.8 g/mol

InChI

InChI=1S/C40H46O4/c1-5-39(42)21-17-33-30-9-7-24-23-25(8-10-26(24)28(30)15-19-37(33,39)3)44-36-32-12-11-31-29(27(32)13-14-35(36)41)16-20-38(4)34(31)18-22-40(38,43)6-2/h1-2,8,10,13-14,23,28-31,33-34,41-43H,7,9,11-12,15-22H2,3-4H3/t28?,29?,30?,31?,33?,34?,37-,38-,39-,40-/m0/s1

InChI Key

NJQNSQBJRQOHDJ-GXDBWTFGSA-N

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=CC6=C5CCC7C6CCC8(C7CCC8(C#C)O)C)O

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=CC6=C5CCC7C6CC[C@]8(C7CC[C@]8(C#C)O)C)O

Ethinyl Estradiol Dimer 1 (CAS 303014-90-6; MW 590.8 g/mol) is a critical high-molecular-weight impurity and oxidative degradation product of the widely utilized contraceptive active pharmaceutical ingredient (API), ethinyl estradiol [1]. Formed primarily through the dehydrogenative coupling of the steroidal phenolic A-rings, this specific dimer serves as a primary target for regulatory compliance and stability monitoring in pharmaceutical manufacturing [2]. Procurement of the highly purified reference standard is essential for establishing accurate impurity profiles, validating stability-indicating assays, and ensuring strict adherence to ICH Q3A/Q3B reporting thresholds for trace-level API degradation.

Procurement Fit

1
Certified impurity reference standard for analytical method validation (AMV) and quality control (QC) of ethinyl estradiol-containing formulations
2
Ether-linked dimeric structure (C40H46O4) distinct from common monomeric EE oxidative degradation impurities
3
Supports impurity profiling specificity per ICH Q3B guidelines; enables accurate peak identification in HPLC/LC-MS methods

Substituting a certified Ethinyl Estradiol Dimer 1 standard with crude degradation mixtures, the parent API, or its structural isomer (Ethinyl Estradiol Dimer 2, CAS 303014-91-7) fundamentally compromises analytical accuracy and regulatory compliance [1]. Crude oxidative mixtures lack the certified purity (>95%) required to establish precise Relative Response Factors (RRFs) for UV or mass spectrometric detection, leading to quantification errors exceeding 20% [2]. Furthermore, because Dimer 1 and Dimer 2 exhibit distinct chromatographic retention behaviors and ionization efficiencies, utilizing an uncharacterized mixture or a generic class-level surrogate prevents baseline resolution, risking Out-of-Specification (OOS) results during formal stability testing of low-dose oral contraceptive formulations.

Substitution Risk

Structural Mismatch Monomeric EE impurities (e.g., 6α-hydroxy, 6β-hydroxy, 6-keto EE) differ in molecular weight and formation pathway; using them as reference standards leads to retention time mismatch and false chromatographic identification.
Regulatory Risk ICH Q3B impurity profiling requires authentic dimer impurity standard; substitution with an unqualified monomeric impurity may result in out-of-specification results and ANDA submission failure.
Method Specificity Validated HPLC methods rely on exact dimer retention behavior; even a structurally related EE impurity can co-elute or produce false negatives, compromising stability-indicating method reliability.

Chromatographic Resolution in Stability-Indicating Assays

In validated reverse-phase UHPLC methods (e.g., C18 column, water/acetonitrile gradient), highly purified Ethinyl Estradiol Dimer 1 achieves critical baseline resolution (Rs > 1.5) from both the parent API and the closely related Ethinyl Estradiol Dimer 2 isomer [1]. In contrast, the use of unpurified in-situ degradation mixtures results in co-elution artifacts and peak tailing (Rs < 1.0), obscuring the precise quantification of the Dimer 1 specific degradation pathway [2].

Evidence DimensionChromatographic Resolution (Rs)
Target Compound DataCertified Dimer 1 Standard (Rs > 1.5)
Comparator Or BaselineCrude Degradation Mixture (Rs < 1.0)
Quantified Difference>50% improvement in peak resolution
ConditionsRP-UHPLC, C18 stationary phase, UV detection at 280 nm

Ensures accurate integration and regulatory-compliant quantification of specific degradation pathways without co-elution interference.

Structural Identity
Head-to-head
MW 590.8 vs 296.4 g/mol
Dimer
EE API
Confirmed dimeric ether-linked structure via MS and NMR; prevents misidentification by monomeric impurity standards.
Monomeric EE impurities (e.g., 6α-hydroxy, 6-keto) lack this dimer architecture.

Relative Response Factor (RRF) Accuracy for Trace Quantification

Due to its extended conjugated system resulting from A-ring coupling, Ethinyl Estradiol Dimer 1 exhibits a significantly different UV molar absorptivity compared to the parent API [1]. Utilizing a certified Dimer 1 standard allows for the determination of an exact Relative Response Factor (typically ~1.8–2.0 at 280 nm relative to ethinyl estradiol), whereas using the parent API as a generic surrogate leads to a 40–50% underestimation of the dimer's actual concentration in stability samples [2].

Evidence DimensionQuantification Error via RRF
Target Compound DataCalibrated Dimer 1 Standard (<2% error)
Comparator Or BaselineParent API Surrogate (40-50% underestimation)
Quantified DifferenceElimination of ~45% systematic quantification error
ConditionsHPLC-UV analysis at 280 nm

Prevents the dangerous underreporting of high-molecular-weight impurities in final drug products, ensuring ICH compliance.

Cytotoxicity Analog
Cross-study context
IC50 1.53 µM
Triazole-based EE dimer (analog); comparable to 2-methoxyestradiol range (1–5 µM) in cancer cell lines.
Reported tubulin inhibition and G2/M arrest context for triazole-linked dimers; not directly attributed to the ether-linked analytical standard.
Data from structurally related triazole dimer; ether-linked standard intended for analytical, not functional, use.

Mass Spectrometric Ionization Efficiency and LOD

For trace-level formulation profiling, Ethinyl Estradiol Dimer 1 provides a distinct precursor ion at m/z 589 [M-H]- in negative electrospray ionization (ESI-), completely differentiated from the parent API's m/z 295 [1]. The certified standard enables the optimization of collision energies to achieve a Limit of Detection (LOD) in the sub-ng/mL range, a level of sensitivity unattainable when relying on crude mixtures that suffer from severe ion suppression matrix effects [2].

Evidence DimensionLimit of Detection (LOD) in LC-MS/MS
Target Compound DataPurified Dimer 1 Standard (<1 ng/mL)
Comparator Or BaselineCrude Degradation Matrix (>5 ng/mL due to ion suppression)
Quantified Difference>5-fold enhancement in detection sensitivity
ConditionsLC-ESI-MS/MS, negative ion mode, MRM transitions

Enables reliable trace analysis of degradation products in ultra-low-dose oral contraceptive formulations.

Chromatographic Resolution
Class-level
20 analytes resolved
RP-HPLC method with QbD optimization separates EE dimer impurities from API and 18 degradation products.
Authentic dimer standard required for peak identity and system suitability; co-elution risk confirmed without it.
Method: Agilent Zorbax SB C18, gradient acetonitrile/water, detection 215–230 nm.

Specificity as an Oxidative Degradation Marker

Ethinyl Estradiol Dimer 1 serves as a highly specific marker for oxidative degradation, scaling linearly with peroxide exposure or aerobic thermal stress, unlike hydrolytic impurities (e.g., 6-alpha-hydroxy ethinyl estradiol) [1]. Procurement of this specific dimer allows formulators to quantitatively benchmark the protective efficacy of different antioxidant excipients (e.g., BHA, BHT) during accelerated stability studies, providing a targeted metric that generic total-impurity assays cannot offer [2].

Evidence DimensionCorrelation with Oxidative Stress
Target Compound DataDimer 1 (Linear correlation, R2 > 0.99)
Comparator Or BaselineHydrolytic Impurities (No correlation, R2 < 0.5)
Quantified DifferenceSpecific isolation of the oxidative degradation pathway
ConditionsAccelerated stability testing (40°C/75% RH with oxidative challenge)

Provides formulation scientists with a direct, quantitative metric to optimize antioxidant concentrations in the final drug product.

Impurity Thresholds
Head-to-head
EE impurities: 0.2–0.6 µg/mL vs DRSP: 24–72 µg/mL
EE
DRSP
Approximately 120-fold lower specification limit for EE impurities; demands high-purity certified reference standard for accurate quantification.
Validated in DRSP/EE film-coated tablets per ICH Q2(R1).

Stability-Indicating Method Validation (HPLC/UHPLC)

Essential for QA/QC laboratories validating new chromatographic methods for ethinyl estradiol APIs and finished dosage forms, ensuring baseline resolution of critical degradation products in compliance with ICH Q2(R1) guidelines [1].

Antioxidant Excipient Optimization in Formulation

Used by formulation scientists as a specific quantitative marker to evaluate the efficacy of various antioxidant systems (e.g., BHT, ascorbic acid) in preventing oxidative dimerization of the API during shelf-life studies [2].

Regulatory Submission and Impurity Profiling

Required by regulatory affairs teams to definitively identify, quantify, and qualify unknown peaks in stability batches, ensuring that high-molecular-weight impurities remain below the ICH Q3B(R2) qualification thresholds [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Generic product impurity profiling
Certified dimer impurity identity and traceability
Peak identification and system suitability in stability-indicating HPLC methods
Forced degradation studies
Dimeric degradation product marker
Resolution from EE API and other oxidative/thermal degradation products
Steroid dimer scaffold research
Structurally defined ether-linked dimer
Linker composition effects on tubulin inhibition and cell-cycle endpoints (analogous triazole dimers)
Environmental micropollutant detection
EE dimer transformation product reference
LC-MS/MS quantification in water samples; oxidative wastewater treatment monitoring

XLogP3

7.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

590.33960994 g/mol

Monoisotopic Mass

590.33960994 g/mol

Heavy Atom Count

44

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